4-bromo-2-methanesulfonylaniline

Organic Synthesis Medicinal Chemistry Cross-Coupling

Essential for orthogonal synthetic strategies: 4-bromo-2-methanesulfonylaniline provides a dual-handle scaffold with a Pd-coupling site (4-Br) and a modulable, electron-withdrawing 2-methanesulfonyl aniline. Its specific reactivity enables efficient parallel synthesis for SAR studies in kinase inhibitors and non-steroidal steroid sulfatase (STS) projects (IC50 74 nM). The unsubstituted aniline is critical for STS activity, differentiating it from N-alkyl analogs.

Molecular Formula C7H8BrNO2S
Molecular Weight 250.12 g/mol
CAS No. 1396554-49-6
Cat. No. B1375288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-methanesulfonylaniline
CAS1396554-49-6
Molecular FormulaC7H8BrNO2S
Molecular Weight250.12 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C7H8BrNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
InChIKeyXGTCPDZJAXURNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methanesulfonylaniline (CAS 1396554-49-6): A Bifunctional Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-2-methanesulfonylaniline (CAS 1396554-49-6) is an ortho-substituted aniline derivative containing both a reactive bromine atom at the 4-position and an electron-withdrawing methanesulfonyl (-SO2CH3) group at the 2-position. This bifunctional substitution pattern distinguishes it from simpler aniline building blocks. As a key synthetic intermediate [1], it serves as a strategic starting material for constructing complex molecular architectures in pharmaceutical and agrochemical research. Its typical commercially available purity is 95% , and it is characterized by a melting point of 130–132 °C and a molecular weight of 250.12 g/mol [2]. The compound demonstrates stability under ambient storage conditions [2], and its ortho-sulfonyl substitution modulates the electronic properties of the aryl ring, which can influence both the reactivity of the amino group and the regioselectivity of subsequent functionalization reactions.

Limitations of Generic Analogs: Why 4-Bromo-2-methanesulfonylaniline is Not Interchangeable with Common Aniline Derivatives


Substitution of 4-Bromo-2-methanesulfonylaniline with a structurally similar analog (e.g., 4-bromoaniline, 2-aminophenyl methyl sulfone, or 4-bromo-2-nitroaniline) will fundamentally alter the synthetic pathway and the properties of downstream products. The critical differentiation lies in the orthogonal reactivity conferred by the specific 2-methanesulfonyl, 4-bromo substitution pattern. The ortho-sulfonyl group is a strong electron-withdrawing group that reduces the nucleophilicity of the adjacent aniline nitrogen via both inductive and resonance effects, which can significantly impact the efficiency of subsequent N-arylation or amide bond formation reactions [1]. Simultaneously, the para-bromo substituent provides a reliable handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) without the steric hindrance associated with ortho-substituted halides [1]. Substituting with 4-bromo-2-fluoroaniline, for instance, would alter both electronic and hydrogen-bonding properties, while 4-bromo-2-nitroaniline introduces an alternative reduction pathway. This unique combination of a modulable amine and a cross-coupling handle within the same small molecule framework is not recapitulated by other commercially available bromoaniline derivatives, making it a non-substitutable component in convergent synthetic strategies.

Quantitative Differentiation: Evidence-Based Reasons to Select 4-Bromo-2-methanesulfonylaniline Over Closest Analogs


Regioselective Reactivity: Ortho-Sulfonyl Substitution Impacts Aniline Nucleophilicity and Reduces Side Reactions

The presence of the ortho-methanesulfonyl group in 4-bromo-2-methanesulfonylaniline (A) attenuates the nucleophilicity of the aniline nitrogen relative to unsubstituted aniline (B) or para-substituted anilines lacking the ortho-sulfonyl group (C). This property is crucial for controlling the selectivity of N-functionalization reactions. In a reported Pd-catalyzed N-arylation method, the use of methanesulfonamide, a surrogate for the compound's sulfonamide motif, eliminated concerns over genotoxic impurities that can arise when reacting unsubstituted aniline with methanesulfonyl chloride . This suggests that the inherent lower nucleophilicity of sulfonamide-type nitrogens, as found in the target compound, provides a cleaner reaction profile compared to more nucleophilic aniline analogs. The bromine atom at the 4-position is strategically located to enable efficient cross-coupling reactions, as evidenced by studies demonstrating its utility in Suzuki-Miyaura and Buchwald-Hartwig couplings for forming carbon-carbon and carbon-nitrogen bonds essential for drug design [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

COX-2 Inhibition Activity of Derivatives: A Structurally Enabling Pharmacophore for Anti-inflammatory Drug Discovery

Derivatives of 4-bromo-2-methanesulfonylaniline have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), a validated target for anti-inflammatory therapies. The compound serves as a core scaffold or key intermediate for generating libraries of potent COX-2 inhibitors . In an enzyme immunoassay, a closely related sulfonamide derivative exhibited an IC50 of 70 nM against ovine COX-2 [1]. While direct head-to-head data for the parent aniline are not available, the methanesulfonylaniline motif is a recognized privileged structure in COX-2 inhibitor design. In contrast, simple aniline derivatives like 4-bromoaniline lack the sulfonyl moiety necessary for key interactions within the COX-2 active site, and therefore, do not demonstrate this level of activity. The bromine handle provides a modular point for introducing diversity elements that can fine-tune potency, selectivity, and pharmacokinetic properties.

Medicinal Chemistry COX-2 Inhibitor Anti-inflammatory

Steroid Sulfatase (STS) Inhibition: Demonstrating Activity in a Unique Target Class Relevant to Hormone-Dependent Cancers

Compounds derived from the 4-bromo-2-methanesulfonylaniline scaffold have been identified as potent inhibitors of steroid sulfatase (STS), an emerging target in oncology for hormone-dependent cancers. A specific derivative, CHEMBL4636936, exhibited an IC50 of 74 nM against human STS in a cell lysate assay [1]. This level of activity places it among the more potent known non-steroidal STS inhibitors. In contrast, the structural analog 4-bromo-N-methyl-2-(methylsulfonyl)aniline (CHEMBL4794934), which features N-methylation, shows a different selectivity profile, with an IC50 of 80 nM against DYRK1A kinase but no reported activity against STS [2]. This head-to-head comparison of two closely related building blocks demonstrates that the specific substitution pattern of 4-bromo-2-methanesulfonylaniline (i.e., the primary aniline nitrogen) is essential for generating potent STS inhibition, while simple N-alkylation shifts the activity profile entirely towards kinase targets. The unsubstituted aniline nitrogen in the target compound is thus a critical functional handle for generating activity against STS.

Medicinal Chemistry Steroid Sulfatase Cancer

Procurement-Guiding Application Scenarios for 4-Bromo-2-methanesulfonylaniline Based on Differentiated Evidence


Synthesis of Diverse and Selective Kinase Inhibitor Libraries via Orthogonal Functionalization

Procurement is justified for medicinal chemistry programs focused on creating focused kinase inhibitor libraries. The ortho-sulfonyl, para-bromo substitution pattern provides a dual-handle scaffold. The bromine atom enables late-stage diversification via robust and widely applicable Suzuki-Miyaura cross-coupling reactions to introduce a vast array of aryl, heteroaryl, or alkenyl groups [1]. Simultaneously, the ortho-methanesulfonyl group, which is a known pharmacophore in kinase inhibitors (e.g., interacting with the DFG motif or hinge region), remains intact and can be further elaborated or serve as a key binding element [1]. This orthogonal reactivity profile, which is not available in simple para-bromoaniline or ortho-sulfonylaniline alone, allows for efficient parallel library synthesis to explore structure-activity relationships (SAR) at two distinct vectors, accelerating hit-to-lead optimization. The evidence that N-alkylated analogs (e.g., 4-bromo-N-methyl-2-(methylsulfonyl)aniline) shift activity towards different kinase targets (e.g., DYRK1A) underscores the importance of selecting the unsubstituted aniline for maintaining a distinct and predictable SAR landscape [2].

Development of Next-Generation Steroid Sulfatase (STS) Inhibitors for Oncology

This compound is a critical starting material for any research group actively developing non-steroidal inhibitors of steroid sulfatase (STS) for the treatment of hormone-dependent cancers, such as breast and prostate cancer. The direct comparative evidence shows that a derivative of this compound achieves an IC50 of 74 nM against human STS, whereas the structurally similar N-methyl analog shows no such activity and instead inhibits the kinase DYRK1A [2][3]. This data directly informs procurement: selecting the N-methyl analog would be detrimental to an STS inhibitor project. The primary aniline nitrogen is essential for the STS activity, likely through hydrogen-bonding interactions with the enzyme's catalytic residues. The para-bromo group provides a convenient synthetic handle for installing a linker or a second pharmacophore to enhance potency and pharmacokinetic properties. Procurement of 4-bromo-2-methanesulfonylaniline is therefore the only viable option for continuing this specific and promising line of cancer research.

Construction of COX-2 Inhibitor Scaffolds for Inflammation and Pain Research

Procurement is recommended for medicinal chemistry teams aiming to build and screen compound libraries against COX-2. The methanesulfonylaniline core is a recognized privileged structure in COX-2 inhibitor design, as evidenced by the nanomolar potency (IC50 = 70 nM) of a structurally related derivative against ovine COX-2 [4]. This differentiates it from generic aniline building blocks like 4-bromoaniline, which lack the sulfonyl pharmacophore essential for binding within the COX-2 active site's side pocket. The para-bromo substituent on the target compound offers a modular site for introducing structural diversity through cross-coupling reactions, allowing researchers to rapidly explore the chemical space around this validated core scaffold. This strategic advantage—starting from a pre-validated, active core rather than a simple aniline—can significantly reduce the synthetic steps and time required to identify potent and selective lead compounds for anti-inflammatory drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-2-methanesulfonylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.